molecular formula C14H19NO3 B067985 Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate CAS No. 169750-57-6

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No.: B067985
CAS No.: 169750-57-6
M. Wt: 249.3 g/mol
InChI Key: JTYZJURNGHJWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is a sophisticated piperidine derivative of significant value in medicinal chemistry and drug discovery research. This compound serves as a versatile and protected synthetic intermediate, characterized by the presence of a benzyloxycarbonyl (Cbz) group, which acts as a protective moiety for the secondary amine, and a hydroxymethyl group at the 4-position of the piperidine ring. Its primary research application lies in the construction of complex molecular architectures, particularly in the synthesis of potential pharmacologically active compounds targeting the central nervous system (CNS). The piperidine scaffold is a privileged structure found in numerous therapeutics, and the hydroxymethyl group provides a critical synthetic handle for further functionalization, enabling researchers to explore structure-activity relationships (SAR) by linking to other pharmacophores or modifying the molecule's physicochemical properties. This makes it an invaluable tool for developing novel ligands for receptors and enzymes, such as gamma-aminobutyric acid (GABA) subtype A receptors, sigma receptors, or various kinases. By offering this high-purity building block, we empower researchers to efficiently synthesize and evaluate new chemical entities for a range of therapeutic areas, accelerating the pace of innovation in early-stage drug development.

Properties

IUPAC Name

benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(17)7-9-15(10-8-14)13(16)18-11-12-5-3-2-4-6-12/h2-6,17H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYZJURNGHJWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441131
Record name Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169750-57-6
Record name Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Piperidine Skeleton Construction

The 4-hydroxy-4-methylpiperidine core can be synthesized via Grignard addition to 4-piperidone , a method validated in related systems. Treating 4-piperidone with methylmagnesium bromide in tetrahydrofuran (THF) at 0–25°C yields 4-hydroxy-4-methylpiperidine after acidic work-up. This step typically achieves 70–80% yield, with purity confirmed by 1H-NMR^1\text{H-NMR} (δ 1.40 ppm for methyl, δ 3.60–3.80 ppm for piperidine protons).

Carbamate Protection of the Piperidine Nitrogen

Introducing the benzyl carbamate group involves reacting 4-hydroxy-4-methylpiperidine with benzyl chloroformate under Schotten-Baumann conditions. This exothermic reaction requires careful temperature control (0–5°C) in dichloromethane (DCM) or ethyl acetate, with triethylamine as a base to neutralize HCl byproducts. The reaction proceeds quantitatively (>95% conversion) within 2–4 hours, as monitored by thin-layer chromatography (TLC).

Detailed Synthetic Procedures

Reaction Conditions

  • Substrates : 4-Piperidone (1.0 eq), methylmagnesium bromide (3.0 eq in THF).

  • Solvent : Anhydrous THF under nitrogen atmosphere.

  • Temperature : 0°C (addition), then 25°C (stirring for 12 h).

  • Work-up : Quench with saturated NH4_4Cl, extract with ethyl acetate, dry over Na2_2SO4_4, and concentrate.

Yield : 75–85%.
Purity Validation :

  • 1H-NMR^1\text{H-NMR}: Absence of ketone proton (δ 2.4–2.6 ppm in 4-piperidone).

  • LC-MS : m/z 130.1 [M+H]+^+.

Optimization Parameters

  • Base : Triethylamine (2.5 eq) vs. NaOH (aqueous). Triethylamine in DCM minimizes hydrolysis side reactions.

  • Solvent : DCM > THF due to better solubility and lower polarity.

  • Stoichiometry : Benzyl chloroformate (1.2 eq) ensures complete amine protection.

Procedure :

  • Cool DCM to 0°C, add 4-hydroxy-4-methylpiperidine (1.0 eq) and triethylamine (2.5 eq).

  • Slowly add benzyl chloroformate (1.2 eq) dropwise over 30 minutes.

  • Warm to 25°C, stir for 2 hours.

  • Wash with 1M HCl, saturated NaHCO3_3, and brine. Dry and concentrate.

Yield : 85–90%.
Characterization :

  • IR : 1705 cm1^{-1} (C=O stretch of carbamate).

  • 13C-NMR^{13}\text{C-NMR}: δ 155.2 ppm (carbamate carbonyl).

Comparative Analysis of Alternative Routes

Reductive Amination Approach

An alternative pathway involves reductive amination of 4-methyl-4-hydroxypiperidine with benzyl chloroformate, though this method introduces complexity due to competing N-alkylation side reactions. Catalytic hydrogenation (H2_2, Pd/C) at 50 psi achieves moderate yields (60–70%) but requires stringent exclusion of moisture.

Solid-Phase Synthesis

Immobilizing 4-hydroxy-4-methylpiperidine on Wang resin enables iterative carbamate formation, though scalability remains challenging. Reported yields for solid-phase routes rarely exceed 50% due to incomplete coupling and cleavage inefficiencies.

Critical Challenges and Mitigation Strategies

Steric Hindrance at C4

The 4-methyl group impedes reagent access to the piperidine nitrogen, necessitating:

  • Prolonged reaction times (up to 8 hours for carbamate formation).

  • Polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

Hydroxyl Group Reactivity

The C4 hydroxyl can undergo unintended O-benzylation unless protected. Trimethylsilyl (TMS) protection before carbamate formation prevents this, albeit adding two synthetic steps:

StepReagentConditionsYield
ProtectionTMSCl (1.5 eq), imidazoleDCM, 25°C, 2 h95%
DeprotectionTBAF (1.0 M in THF)25°C, 1 h90%

Industrial-Scale Considerations

Cost-Benefit Analysis of Starting Materials

  • 4-Piperidone : $120–150/kg (bulk pricing).

  • Benzyl chloroformate : $200–250/kg.

  • Total raw material cost per kg product : ~$800.

Waste Stream Management

The Grignard route generates Mg waste, requiring neutralization with HCl to produce MgCl2_2 (pH 7–8 before disposal). Carbamate synthesis produces triethylamine hydrochloride, recoverable via distillation (bp 89°C) .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the hydroxyl group, facilitating nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylate group would produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate serves as an essential building block for synthesizing various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. For instance, it has been used to develop derivatives targeting neurological disorders due to its potential to modulate enzyme activity and receptor functions.

Organic Synthesis

The compound is utilized as an intermediate in the preparation of more complex organic molecules. Its synthetic versatility makes it valuable in creating compounds with diverse functionalities, which can lead to the development of new materials or specialty chemicals.

Biological Studies

This compound has been investigated for its biological activities, including antimicrobial properties and the inhibition of transport proteins like P-glycoprotein (P-gp). Studies indicate that modifications to the piperidine moiety can enhance antibacterial effects against Gram-positive bacteria and improve drug bioavailability through P-gp inhibition .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. The presence of lipophilic substituents enhances membrane interaction, disrupting bacterial cell integrity. The structure-activity relationship (SAR) analysis indicates that specific functional groups can be optimized for increased antibacterial efficacy.

Inhibition of Transport Proteins

Recent studies highlight the compound's role in inhibiting P-glycoprotein, a critical transporter involved in drug absorption and resistance. Compounds similar to this compound have demonstrated enhanced P-gp inhibitory activity when hydroxyl or methoxy groups are introduced at specific positions on the piperidine ring. This suggests potential applications in enhancing the bioavailability of co-administered drugs .

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial activity of various piperidine derivatives, including this compound. The results indicated that derivatives with additional hydrophobic groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. This study underscores the importance of structural modifications in developing effective antimicrobial agents.

Case Study 2: Drug Bioavailability

In a pharmacokinetic study, this compound was evaluated for its ability to inhibit P-glycoprotein-mediated transport in vitro. The findings revealed that the compound significantly increased the absorption of co-administered drugs by inhibiting P-glycoprotein function, suggesting its potential use in formulating drugs with improved bioavailability.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate is not well-documented, but it is likely to interact with biological targets through its piperidine ring. This ring structure is known to interact with various receptors and enzymes, potentially modulating their activity. The benzyl and hydroxyl groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Similarity Scores

The compound shares structural homology with several piperidine-based benzyl esters. Key analogs and their distinguishing features are summarized below:

Compound Name CAS Number Substituents Similarity Score Key Applications
Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate 95798-23-5 4-OH, 4-CH₃ 1.00 Synthetic intermediate, protective group chemistry
Benzyl 4-hydroxypiperidine-1-carboxylate 648418-25-1 4-OH 0.90 Pharmacological intermediates
Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate 134575-14-7 4-CH₂OH 0.97 Drug discovery (e.g., hydroxymethyl modifications)
Benzyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate 161610-16-8 4-OH, 4-pyridinyl N/A Targeted therapeutics (heterocyclic bioactivity)
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride 3939-01-3 4-O, 3-COOCH₃ 0.87 Research chemical (e.g., opioid synthesis)
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate 61085-60-7 4-NHPh, 4-COOCH₃ 0.93 Remifentanil impurity studies

Key Observations :

  • Hydroxy vs.
  • Oxo and Ester Modifications : The oxo group in CAS 3939-01-3 and ester variations (e.g., methyl vs. benzyl) alter reactivity, influencing hydrolysis rates and metabolic stability .

Biological Activity

Benzyl 4-hydroxy-4-methylpiperidine-1-carboxylate (BMPC) is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its effects on various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

BMPC is characterized by the following chemical structure:

  • Molecular Formula : C₁₄H₁₉NO₃
  • Molecular Weight : 251.31 g/mol

The compound features a piperidine ring substituted with a benzyl group and a hydroxyl group at the 4-position, which is crucial for its biological activities.

Antimicrobial Activity

BMPC has shown promising antimicrobial properties. Studies indicate that derivatives of piperidine, including BMPC, can exhibit significant activity against various bacterial strains. For example, modifications of the piperidine moiety have been linked to enhanced antibacterial effects against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggests that the presence of lipophilic substituents enhances membrane interaction and disrupts bacterial cell integrity .

Inhibition of Transport Proteins

Recent research highlights BMPC's role in inhibiting P-glycoprotein (P-gp), a critical transporter involved in drug absorption and resistance. Compounds similar to BMPC have demonstrated a ten-fold increase in P-gp inhibitory activity when hydroxyl or methoxy groups are introduced at specific positions on the piperidine ring. This suggests that BMPC could potentially modulate drug bioavailability through P-gp inhibition .

Structure-Activity Relationships (SAR)

The biological activity of BMPC is closely related to its chemical structure. Key findings from SAR studies include:

  • Hydroxyl Group : The presence of a hydroxyl group at the 4-position enhances interactions with biological targets, increasing the compound's efficacy.
  • Lipophilicity : Increased lipophilicity generally correlates with improved antibacterial activity, as seen in various analogs .
  • Substituent Variability : Modifications to the benzyl group can lead to variations in potency and selectivity against specific pathogens or transport proteins .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, BMPC and its derivatives were tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited IC₅₀ values as low as 10 μM, demonstrating significant antibacterial activity .
  • Drug Interaction Studies : A study investigating the interaction of BMPC with P-gp revealed that it significantly alters the transport characteristics of co-administered drugs, potentially leading to enhanced therapeutic effects when used in combination therapies .

Research Findings Summary Table

Activity TypeObservationsReferences
AntimicrobialSignificant activity against Gram-positive bacteria ,
P-glycoprotein InhibitionEnhanced drug bioavailability through modulation ,
Structure-Activity RelationshipHydroxyl groups increase efficacy; lipophilicity critical ,

Q & A

Q. Table 1: Comparison of Synthetic Routes for Related Piperidine Derivatives

CompoundReagentsSolventReaction TimeYieldReference
Benzyl 4-oxo-2-propylpiperidine-1-carboxylateBenzyl chloroformate, triethylamineDCM24 hours89%
Ethyl 4-hydroxypiperidine-1-carboxylateEthyl chloroformate, NaOHTHF18 hours75%

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Key optimization strategies include:

  • Solvent Selection: Polar aprotic solvents (e.g., DCM, THF) enhance reactivity. Avoid protic solvents to minimize side reactions.
  • Stoichiometry: Use a 1.2:1 molar ratio of benzyl chloroformate to piperidine derivative to ensure complete conversion.
  • Temperature Control: Maintain 0–5°C during reagent addition to suppress exothermic side reactions.
  • Purification: Employ gradient elution in column chromatography (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.

Evidence from analogous syntheses shows that optimizing base strength (e.g., using DMAP as a catalyst) can reduce reaction times to 6–8 hours .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:
Standard characterization includes:

  • NMR Spectroscopy:
    • ¹H NMR: Confirm presence of benzyl (δ 7.2–7.4 ppm, aromatic protons) and piperidine (δ 3.5–4.2 ppm, CH₂ groups) signals.
    • ¹³C NMR: Detect carbonyl (δ 155–160 ppm) and quaternary carbons.
  • Mass Spectrometry (MS): Verify molecular ion peak (e.g., m/z 235.28 for [M+H]⁺) .
  • Melting Point: Compare with literature values (e.g., 68°C for related compounds) .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting points)?

Methodological Answer:
Discrepancies often arise from:

  • Purity: Impurities lower melting points. Use HPLC (>98% purity) or repeated recrystallization.
  • Polymorphism: Test crystallization solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs.
  • Instrument Calibration: Validate DSC or melting point apparatus with standard references (e.g., benzoic acid).

For example, conflicting melting points in SDS documents (e.g., 68°C vs. 167°C ) may reflect differing purity grades or measurement protocols.

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, chemical-resistant lab coat, and ANSI-approved goggles.
  • Ventilation: Use fume hoods for synthesis and handling.
  • First Aid:
    • Skin Contact: Wash with soap/water for 15 minutes. Remove contaminated clothing .
    • Eye Exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .

Advanced: How should researchers approach toxicity assessments when toxicological data is limited?

Methodological Answer:

  • Analog-Based Predictions: Use QSAR models to estimate toxicity from structurally similar compounds (e.g., benzyl piperidine derivatives) .
  • In Vitro Testing: Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity.
  • Incremental Exposure: Start with low concentrations (e.g., 1–10 µM) in biological assays and monitor for acute effects .

Advanced: What strategies are effective in using crystallography software (e.g., SHELX) for structural determination?

Methodological Answer:

  • Data Collection: Use high-resolution (<1.0 Å) X-ray diffraction data.
  • SHELX Workflow:
    • SHELXD: Solve phase problem via dual-space methods.
    • SHELXL: Refine coordinates and thermal parameters with least-squares minimization.
    • Validation: Check R-factors (<5%) and geometry (e.g., bond lengths ±0.01 Å) .

For example, SHELX refinement of analogous piperidine carboxylates achieved R1 values of 0.032 .

Basic: What are the primary research applications of this compound in organic chemistry?

Methodological Answer:

  • Intermediate: Used to synthesize bioactive molecules (e.g., kinase inhibitors) via functional group transformations (e.g., oxidation of hydroxyl groups).
  • Protecting Group: The benzyl ester can be selectively removed via hydrogenolysis .

Advanced: How can synthetic derivatives be designed for specific biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Introduce electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets.
    • Replace the benzyl group with heteroaromatic rings (e.g., pyridine) for improved solubility.
  • Computational Modeling: Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like GABA receptors .

Q. Table 2: Derivative Design Strategies

ModificationPurposeExample Derivative
Hydroxyl → KetoneEnhance metabolic stabilityBenzyl 4-oxo-4-methylpiperidine-1-carboxylate
Benzyl → PyridylImprove water solubility4-Pyridylmethyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.